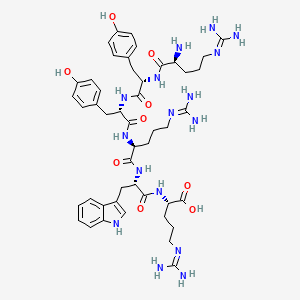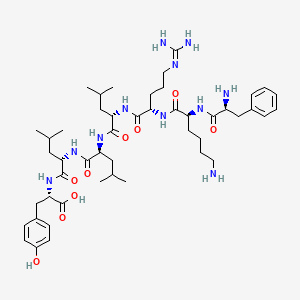![molecular formula C34H48O2 B14232578 10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL CAS No. 821782-26-7](/img/structure/B14232578.png)
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL is a chemical compound known for its unique structural properties It is characterized by the presence of a naphthalene ring substituted with an octylphenyl group and a decanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL typically involves multiple steps, starting with the preparation of the naphthalene derivative. The octylphenyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the decanol chain via etherification. The reaction conditions often require the use of catalysts such as aluminum chloride for the alkylation step and strong bases for the etherification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The naphthalene ring can be reduced under specific conditions to form tetrahydronaphthalene derivatives.
Substitution: The phenyl and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-{[6-(4-Butylphenyl)naphthalen-2-YL]oxy}decan-1-OL
- 10-{[6-(4-Hexylphenyl)naphthalen-2-YL]oxy}decan-1-OL
- 10-{[6-(4-Decylphenyl)naphthalen-2-YL]oxy}decan-1-OL
Uniqueness
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL stands out due to its specific octylphenyl substitution, which imparts unique physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and molecular interactions.
Propriétés
Numéro CAS |
821782-26-7 |
|---|---|
Formule moléculaire |
C34H48O2 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
10-[6-(4-octylphenyl)naphthalen-2-yl]oxydecan-1-ol |
InChI |
InChI=1S/C34H48O2/c1-2-3-4-5-10-13-16-29-17-19-30(20-18-29)31-21-22-33-28-34(24-23-32(33)27-31)36-26-15-12-9-7-6-8-11-14-25-35/h17-24,27-28,35H,2-16,25-26H2,1H3 |
Clé InChI |
PIVZHCFBPGJEQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


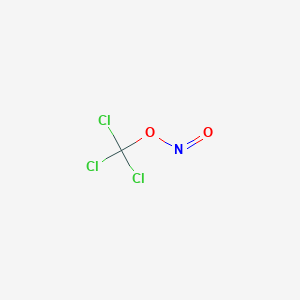
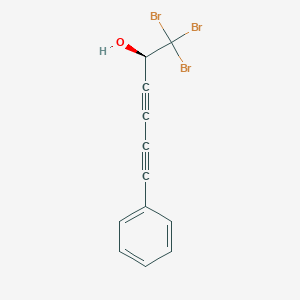

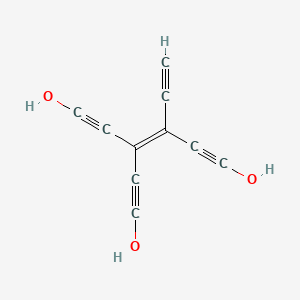


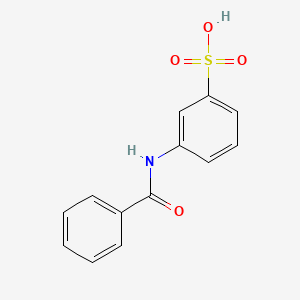
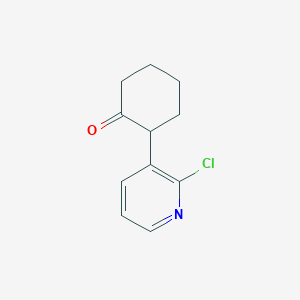
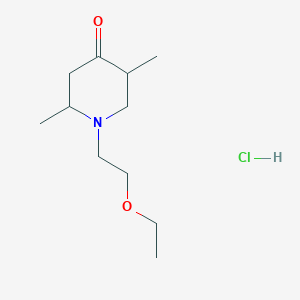
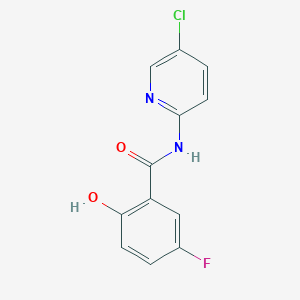
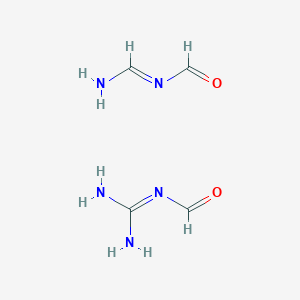
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)
